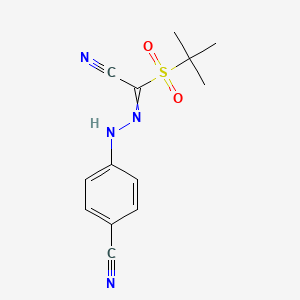
2-Chloro-6-fluoro-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-fluoro-3-methylbenzamide (CFMB) is an important organic chemical compound with a wide range of industrial and scientific applications. As a versatile compound, CFMB has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and its use in laboratory experiments.
Applications De Recherche Scientifique
Overview of Fluorinated Compounds
Fluorinated compounds, including 2-Chloro-6-fluoro-3-methylbenzamide, have been extensively studied for their unique properties and applications across various scientific domains. Their applications span from pharmaceuticals to material science, showcasing the versatility and importance of such compounds in current research and industrial applications.
Applications in Material Science
One of the primary applications of fluorinated compounds is in the development of high-performance materials. For instance, fluorinated liquid crystals exhibit peculiar properties that make them suitable for commercial applications in displays and other electronic devices. The incorporation of fluoro substituents into liquid crystal structures can significantly alter their melting point, mesophase morphology, and transition temperatures, enhancing their performance in specific applications (Hird, 2007)[https://consensus.app/papers/fluorinated-crystalsproperties-applications-hird/3e85c911c80f582dbded3fd8e1fa333a/?utm_source=chatgpt].
Environmental and Health Impact Studies
Research into the environmental and health impacts of fluorinated compounds, including 2-Chloro-6-fluoro-3-methylbenzamide, has led to a deeper understanding of their behavior and fate in aquatic environments. Studies have shown that while some fluorinated compounds are biodegradable, they are ubiquitous in surface water and sediments due to continuous introduction into the environment. This has raised concerns regarding their potential as weak endocrine disrupter chemicals (Haman et al., 2015)[https://consensus.app/papers/occurrence-fate-behavior-parabens-environments-review-haman/62b3eb2985865d6db57bf7f2c8bdea0d/?utm_source=chatgpt].
Advances in Fluorescent Chemosensors
Another significant area of application is in the development of fluorescent chemosensors. Compounds like 4-Methyl-2,6-diformylphenol have been used to detect various analytes, including metal ions and neutral molecules, due to their high selectivity and sensitivity. This research highlights the potential of fluorinated compounds in enhancing the capabilities of chemosensors in detecting and analyzing environmental and biological samples (Roy, 2021)[https://consensus.app/papers/fluorescent-chemosensors-based-roy/930ac9a9f84654fba90cf901c33b2133/?utm_source=chatgpt].
Exploration of Synthesis Methods
The exploration of synthesis methods for fluorinated compounds is crucial for their application in various fields. Practical synthesis methods that are environmentally friendly and cost-effective are being developed to enhance the accessibility of these compounds for research and industrial use. For example, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of certain pharmaceuticals, highlights the ongoing efforts to improve synthesis techniques for fluorinated compounds (Qiu et al., 2009)[https://consensus.app/papers/synthesis-2fluoro4bromobiphenyl-qiu/d1a7fe13b52d5c57acdaead5dec11c36/?utm_source=chatgpt].
Propriétés
IUPAC Name |
2-chloro-6-fluoro-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVRYIYAFIMINQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378621 |
Source


|
| Record name | 2-Chloro-6-fluoro-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoro-3-methylbenzamide | |
CAS RN |
286474-60-0 |
Source


|
| Record name | 2-Chloro-6-fluoro-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[5-(4-Chlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B1350499.png)


![3-(2-Chlorophenyl)-5-[2-(dimethylamino)-1-(2,2,2-trifluoroacetyl)vinyl]-4-isoxazolecarbonitrile](/img/structure/B1350505.png)

![ethyl 3-((E)-2-{2-cyano-2-[(E)-2-(2-nitrophenyl)hydrazono]acetyl}hydrazono)butanoate](/img/structure/B1350515.png)

![methyl 3-{[(E)-4,4,4-trifluoro-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B1350520.png)
![1-[(Tert-butyl)oxycarbonyl]-3-pyridin-3-ylmethylpiperidine-3-carboxylic acid](/img/structure/B1350521.png)
![Methyl 2-{[2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzenecarboxylate](/img/structure/B1350533.png)
